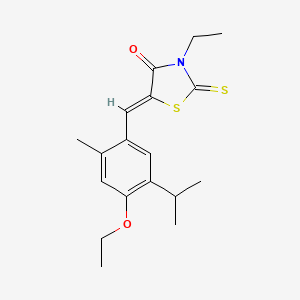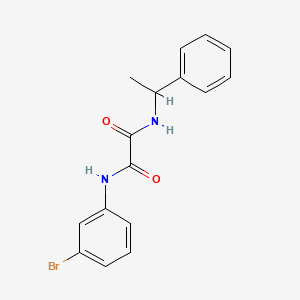![molecular formula C20H23ClN2O3S B4927308 2-[(1-acetyl-4-piperidinyl)oxy]-5-chloro-N-[(5-methyl-2-thienyl)methyl]benzamide](/img/structure/B4927308.png)
2-[(1-acetyl-4-piperidinyl)oxy]-5-chloro-N-[(5-methyl-2-thienyl)methyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(1-acetyl-4-piperidinyl)oxy]-5-chloro-N-[(5-methyl-2-thienyl)methyl]benzamide is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. It belongs to the class of benzamide derivatives and is commonly referred to as ACPTB.
作用機序
The mechanism of action of ACPTB involves the inhibition of COX-2 activity, which leads to a decrease in the production of prostaglandins, molecules that play a role in the inflammatory response. ACPTB has also been shown to induce cell cycle arrest and apoptosis in cancer cells by targeting multiple signaling pathways.
Biochemical and Physiological Effects:
ACPTB has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation. ACPTB has also been found to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
実験室実験の利点と制限
ACPTB has several advantages for lab experiments. It is a potent and selective inhibitor of COX-2, which makes it a valuable tool for studying the role of COX-2 in inflammation and cancer. However, ACPTB has limitations in terms of its solubility and stability, which can affect its efficacy in experiments.
将来の方向性
There are several future directions for the study of ACPTB. One area of research is the development of more potent and selective COX-2 inhibitors based on the structure of ACPTB. Another area of research is the investigation of the potential use of ACPTB in combination with other drugs for the treatment of cancer. Additionally, the study of the pharmacokinetics and pharmacodynamics of ACPTB can provide insights into its efficacy and safety for clinical use.
Conclusion:
In conclusion, ACPTB is a chemical compound that has potential therapeutic applications in the treatment of inflammation and cancer. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of ACPTB have been discussed in this paper. Further research is needed to fully understand the potential of ACPTB as a therapeutic agent.
合成法
ACPTB can be synthesized through a multi-step process involving reactions of different chemical compounds. The synthesis involves the reaction of 2-chloro-5-nitrobenzoic acid with 2-amino-5-chlorobenzamide in the presence of a reducing agent. The resulting compound is then reacted with 5-methyl-2-thiophenemethanol and acetic anhydride to yield ACPTB.
科学的研究の応用
ACPTB has been studied extensively for its potential therapeutic applications. It has been found to have anti-inflammatory, analgesic, and anti-cancer properties. ACPTB has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. It has also been found to induce cell cycle arrest and apoptosis in cancer cells.
特性
IUPAC Name |
2-(1-acetylpiperidin-4-yl)oxy-5-chloro-N-[(5-methylthiophen-2-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O3S/c1-13-3-5-17(27-13)12-22-20(25)18-11-15(21)4-6-19(18)26-16-7-9-23(10-8-16)14(2)24/h3-6,11,16H,7-10,12H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCQCBOLKGJKILS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CNC(=O)C2=C(C=CC(=C2)Cl)OC3CCN(CC3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1-acetyl-4-piperidinyl)oxy]-5-chloro-N-[(5-methyl-2-thienyl)methyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}(methyl)amino]ethanol](/img/structure/B4927228.png)
![3-bromo-N-{3-[(3-iodobenzoyl)amino]phenyl}benzamide](/img/structure/B4927233.png)

![5-[2-(4-fluorophenyl)-2-oxoethoxy]-7-methyl-4-propyl-2H-chromen-2-one](/img/structure/B4927244.png)
![2-{2-imino-3-[2-(4-morpholinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}-1-(2-thienyl)ethanone dihydrobromide](/img/structure/B4927248.png)


![3-{[(2-methoxy-4-nitrophenyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4927274.png)
![2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(2-nitrophenyl)acetamide](/img/structure/B4927278.png)

![{1-[(2-methoxy-1-naphthyl)methyl]-2-pyrrolidinyl}methanol](/img/structure/B4927290.png)

![2-({1-[3-(2,3-dihydro-1,4-benzodioxin-2-ylmethoxy)-2-hydroxypropyl]-4-piperidinyl}methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione hydrochloride](/img/structure/B4927301.png)
![1'-(3-ethoxy-4-methoxybenzyl)spiro[indene-1,4'-piperidine]](/img/structure/B4927323.png)